BRD4 Inhibitor-10

描述

BI 894999 是一种新型、高效且选择性强的口服生物利用度溴域和额外末端 (BET) 蛋白家族抑制剂。BET 蛋白,包括 BRD2、BRD3、BRD4 和 BRDT,在调节基因表达方面起着至关重要的作用,通过与组蛋白蛋白上的乙酰化赖氨酸残基结合。 BI 894999 在临床前研究中显示出显著的抗肿瘤活性潜力,特别是在血液系统恶性肿瘤和实体瘤中 .

作用机制

BI 894999 通过与 BET 蛋白的溴域结合发挥作用,从而阻止其与组蛋白蛋白上的乙酰化赖氨酸残基的相互作用。这种抑制会破坏 BET 蛋白募集到染色质,导致癌基因和其他受超级增强子调控的基因的下调。 该化合物通过调节关键的分子通路(包括 MYC 癌基因通路)诱导癌细胞的细胞周期停滞、分化和凋亡 .

生化分析

Biochemical Properties

Role in Biochemical Reactions: BRD4 Inhibitor-10 interacts with various biomolecules, including enzymes and proteins. Its primary target is the bromodomain of BRD4, which recognizes acetylated lysines on histone tails. By binding to BRD4, NHWD-870 modulates chromatin organization and gene expression .

Cellular Effects

- Downregulating c-MYC (a key transcription factor)

- Directly inhibiting tumor cell proliferation

Cell Signaling Pathways: Its impact on gene expression likely contributes to altered cellular responses .

Molecular Mechanism

- Binding to BRD4’s bromodomain

- Inhibiting BRD4 and its target, HIF1α (hypoxia-inducible factor 1α)

- Downregulating c-MYC expression

Temporal Effects

Laboratory Settings: Researchers should explore its behavior over time to understand its clinical potential .

Dosage Effects in Animal Models

NHWD-870’s dose-response relationship in animal models remains an area of interest. Threshold effects and potential toxicity at high doses should be explored .

Metabolic Pathways

NHWD-870’s involvement in metabolic pathways, including interactions with enzymes and cofactors, warrants further study. It may impact metabolic flux and metabolite levels .

Transport and Distribution

NHWD-870’s transport within cells and tissues involves interactions with transporters and binding proteins. Localization and accumulation patterns are essential for understanding its efficacy .

Subcellular Localization

NHWD-870’s subcellular localization, guided by targeting signals or post-translational modifications, influences its activity. Investigating its behavior within specific compartments or organelles is crucial .

准备方法

BI 894999 是通过基于结构的药物设计工作合成的。 该化合物是一种三唑并吡嗪类小分子,其合成涉及多个步骤,包括三唑并吡嗪核的形成以及随后进行官能化以达到对 BET 蛋白的所需抑制活性 。具体的合成路线和反应条件是专有的,尚未在公开的文献中完全公开。

化学反应分析

BI 894999 主要作为 BET 蛋白的抑制剂,通过阻止其与乙酰化组蛋白的相互作用发挥作用。该化合物经历了各种化学反应,包括竞争性地从溴域中置换组蛋白肽。 这些反应产生的主要产物是被抑制的 BET 蛋白,这些蛋白不能与组蛋白上的乙酰化赖氨酸残基结合 .

科学研究应用

BI 894999 已被广泛研究,以了解其在各个领域的潜在治疗应用:

化学: BI 894999 是研究 BET 蛋白在基因调控和染色质生物学中的作用的宝贵工具。

生物学: 该化合物已被用于研究 BET 蛋白功能及其参与各种细胞过程的分子机制。

相似化合物的比较

与其他 BET 抑制剂相比,BI 894999 在针对 BET 蛋白的选择性和效力方面独树一帜。类似的化合物包括:

JQ1: 一种知名的 BET 抑制剂,具有类似的作用机制,但化学结构不同。

I-BET762: 另一种 BET 抑制剂,具有不同的药代动力学特性。

OTX015: 一种 BET 抑制剂,在癌症的临床前模型中显示出有效性。

属性

IUPAC Name |

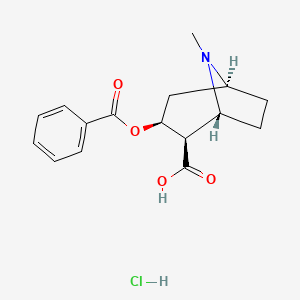

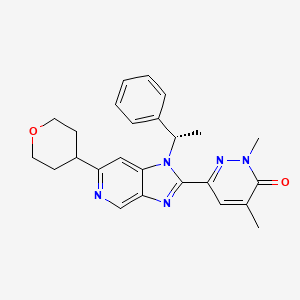

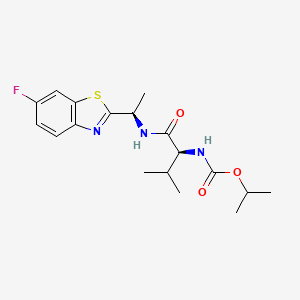

2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFGQQDKBYVNAS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105413 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660117-38-3 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)